

# Maltose Hydrate: A Promising Cryoprotectant for Biological Samples

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## Compound of Interest

Compound Name: Maltose hydrate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug development, the long-term preservation of viable cells and other biological materials is paramount. Cryopreservation, the process of cooling and storing biological samples at ultra-low temperatures, offers a reliable method for suspending biological activity and preserving samples for future use. While dimethyl sulfoxide (DMSO) has traditionally been the go-to cryoprotectant, its inherent cytotoxicity has prompted a search for safer and more effective alternatives. **Maltose hydrate**, a disaccharide, has emerged as a promising, non-toxic cryoprotective agent. This document provides detailed application notes and protocols for utilizing **maltose hydrate** as a cryoprotectant for various biological samples.

## Introduction to Maltose Hydrate as a Cryoprotectant

Maltose, a sugar composed of two  $\alpha$ -glucose units, is known to protect biological structures from the damaging effects of freezing.[1] Like other sugars such as trehalose and sucrose, maltose is thought to exert its cryoprotective effects through several mechanisms:

- **Water Replacement Hypothesis:** During dehydration that accompanies freezing, maltose molecules can replace water molecules that are essential for maintaining the native structure of proteins and lipid membranes. This interaction helps to prevent denaturation and fusion of cellular components.

- **Vitrification:** At high concentrations, maltose solutions can form a glassy, amorphous solid state upon cooling, a process known as vitrification. This solid matrix encases the biological material, preventing the formation of damaging intracellular ice crystals, which are a primary cause of cell death during cryopreservation.
- **Membrane Stabilization:** Maltose can interact with the polar head groups of lipid bilayers, stabilizing cellular membranes and preventing phase transitions and fusion events that can occur at low temperatures.

The use of **maltose hydrate** offers a significant advantage over traditional cryoprotectants like DMSO due to its low toxicity, allowing for higher post-thaw cell viability and function without the need for extensive washing steps to remove the cryoprotectant.

## Quantitative Data on Cryoprotective Efficacy

Recent studies have demonstrated the effectiveness of maltose in combination with other agents for the cryopreservation of various cell types. A study on Jurkat cells, an immortalized T-cell line, and human peripheral blood mononuclear cells (PBMCs) showed high post-thaw recovery rates when a combination of maltose, glycerol, and isoleucine (MGI) was used.[\[2\]](#)[\[3\]](#)

Table 1: Post-Thaw Recovery of Jurkat Cells and PBMCs with a Maltose-Based Cryoprotectant[\[2\]](#)

Cell Type	Cryoprotectant Formulation	Post-Thaw Recovery (%)
Jurkat Cells	Maltose-Glycerol-Isoleucine (MGI)	85
PBMCs	Maltose-Glycerol-Isoleucine (MGI)	High (specific % not stated)

Data is based on a study using an optimized formulation of Maltose-Glycerol-Isoleucine (MGI). The exact concentrations of each component in the optimal formulation were determined through a screening process in the cited study.

It has also been noted that oligosaccharides like maltose are effective in suppressing cellular damage during long-term storage at -80°C.[\[1\]](#)

## Experimental Protocols

The following protocols are provided as a guideline for the use of **maltose hydrate** as a cryoprotectant. Optimization for specific cell lines or biological samples is highly recommended.

### Preparation of Maltose Hydrate Cryopreservation Medium

Materials:

- Maltose monohydrate (cell culture grade)
- Basal medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), heat-inactivated (optional, but recommended for most cell lines)
- Sterile, deionized water
- 0.22 µm sterile filter

Procedure:

- Prepare a 2 M stock solution of **maltose hydrate** by dissolving the appropriate amount of maltose monohydrate powder in the basal medium. Gentle warming (up to 37°C) may be necessary to fully dissolve the powder.
- Sterilize the maltose stock solution by passing it through a 0.22 µm sterile filter.
- Prepare the final 1X cryopreservation medium. The optimal concentration of maltose may vary depending on the cell type, but a final concentration between 0.1 M and 0.5 M is a good starting point. For a final concentration of 0.2 M maltose with 10% FBS, combine:
  - 1 mL of 2 M Maltose stock solution
  - 8 mL of basal medium

- 1 mL of FBS
- Store the prepared cryopreservation medium at 4°C for up to two weeks.

## Cryopreservation of Adherent Mammalian Cells (e.g., HEK293, HeLa, CHO)

Materials:

- Healthy, sub-confluent culture of adherent cells (70-80% confluency)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Complete growth medium
- **Maltose hydrate** cryopreservation medium (1X, chilled to 4°C)
- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty™)
- -80°C freezer
- Liquid nitrogen dewar for long-term storage

Procedure:

- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.
- Add enough Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells detach.
- Neutralize the trypsin by adding complete growth medium.
- Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

- Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
- Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability should be >90%.
- Centrifuge the cells again at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold (4°C) **maltose hydrate** cryopreservation medium to a final concentration of  $1-5 \times 10^6$  viable cells/mL.[4]
- Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
- Place the cryovials into a controlled-rate freezing container.
- Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.[5]
- Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

## Cryopreservation of Suspension Cells (e.g., Jurkat, Lymphocytes)

Materials:

- Healthy suspension cell culture in logarithmic growth phase
- Complete growth medium
- **Maltose hydrate** cryopreservation medium (1X, chilled to 4°C)
- Sterile cryovials
- Controlled-rate freezing container
- -80°C freezer
- Liquid nitrogen dewar

#### Procedure:

- Transfer the cell suspension to a sterile conical tube.
- Centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
- Perform a cell count and determine viability. Viability should be >90%.
- Centrifuge the cells again at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold (4°C) **maltose hydrate** cryopreservation medium to a final concentration of  $1-10 \times 10^6$  viable cells/mL.
- Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
- Place the cryovials into a controlled-rate freezing container.
- Place the freezing container in a -80°C freezer overnight.
- Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

## Thawing of Cryopreserved Cells

#### Materials:

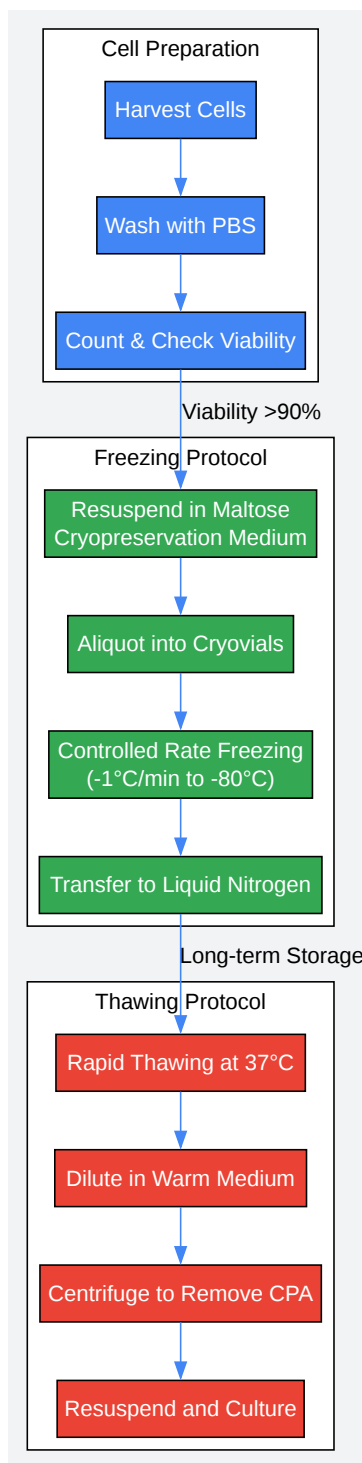
- Cryovial containing frozen cells
- 37°C water bath
- Complete growth medium, pre-warmed to 37°C
- Sterile conical tube (15 mL or 50 mL)
- 70% ethanol

#### Procedure:

- Quickly remove the cryovial from the liquid nitrogen dewar.
- Immediately place the vial in a 37°C water bath.
- Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-2 minutes.
- Wipe the outside of the vial with 70% ethanol.
- In a sterile environment, slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a new culture flask.
- Incubate at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.

## Visualizations

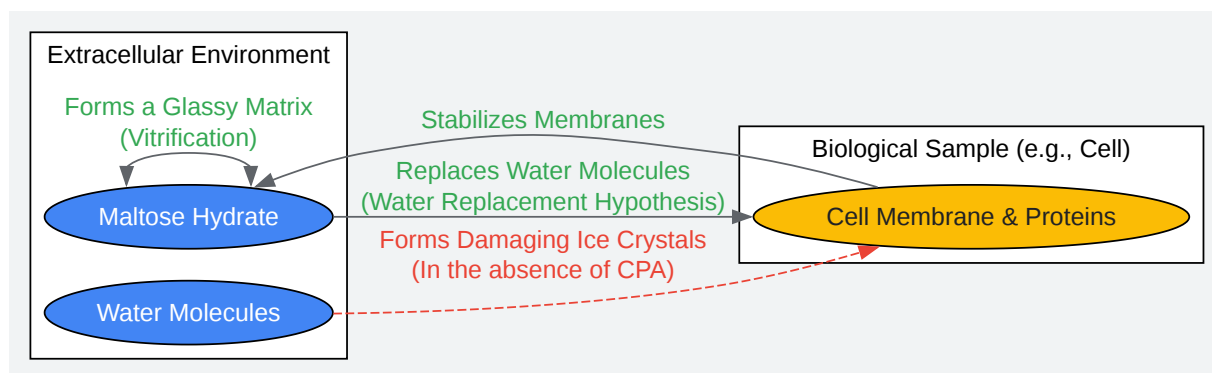
The following diagrams illustrate the experimental workflow for cryopreservation using **maltose hydrate** and the proposed mechanism of action.



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**Caption:** Experimental workflow for cell cryopreservation with **maltose hydrate**.





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**Caption:** Proposed mechanisms of cryoprotection by **maltose hydrate**.

## Conclusion

**Maltose hydrate** presents a viable and less toxic alternative to traditional cryoprotectants like DMSO. Its ability to protect cells through mechanisms such as water replacement, vitrification, and membrane stabilization makes it a valuable tool for the long-term storage of a wide range of biological samples. The protocols provided herein offer a starting point for researchers to incorporate **maltose hydrate** into their cryopreservation workflows. Further optimization for specific cell types and applications will undoubtedly enhance the efficacy of this promising cryoprotectant, contributing to advancements in research and the development of cell-based therapies.

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